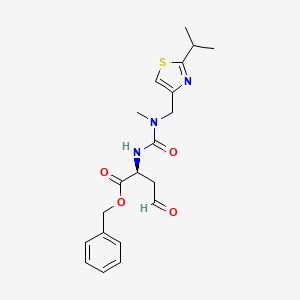
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate is a complex organic compound that features a tert-butoxycarbonyl group, a fluorophenyl group, and a diisopropylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butoxycarbonyl group: This is usually achieved by reacting the appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Formation of the diisopropylcarbamate moiety: This can be achieved by reacting the intermediate with diisopropylcarbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as amines or thiols.
Scientific Research Applications
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-chlorophenyl)butyl diisopropylcarbamate
- (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-bromophenyl)butyl diisopropylcarbamate
Uniqueness
The presence of the fluorophenyl group in (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C23H37FN2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(1S)-1-(4-fluorophenyl)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl] N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C23H37FN2O4/c1-16(2)26(17(3)4)22(28)29-20(18-11-13-19(24)14-12-18)10-9-15-25(8)21(27)30-23(5,6)7/h11-14,16-17,20H,9-10,15H2,1-8H3/t20-/m0/s1 |
InChI Key |
OHNFLIFXKPUXAQ-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)O[C@@H](CCCN(C)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC(CCCN(C)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)
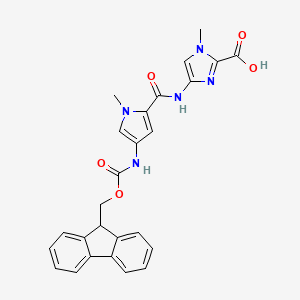
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)
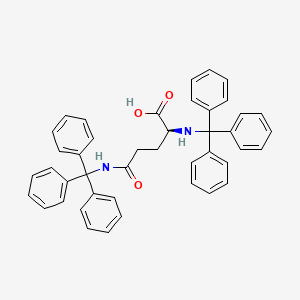
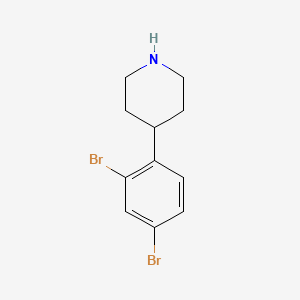

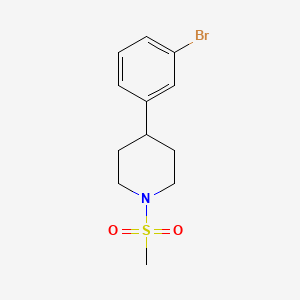
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)
